Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl-
Overview
Description
. It is a derivative of norbornene, characterized by its three methyl groups attached to the bicyclic structure. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between isoprene and 2,3-dimethyl-1,3-butadiene, followed by catalytic hydrogenation . The reaction conditions typically include elevated temperatures and the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity . The reaction is carefully controlled to optimize the conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . Its unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Norbornene: A bicyclic hydrocarbon with a similar structure but without the three methyl groups.
Camphor: A bicyclic ketone with a similar framework but different functional groups.
2-Norbornene: Another derivative of norbornene with different substituents.
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,7,7-trimethylbicyclo[2.2.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h6,8-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEFTWKQGYFNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CCC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340444 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514-14-7 | |
Record name | Bicyclo[2.2.1]hept-2-ene, 2,7,7-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.